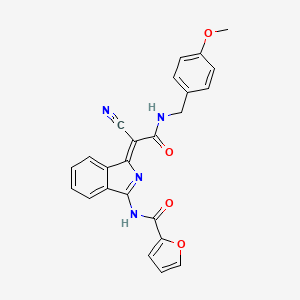
(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C24H18N4O4 and its molecular weight is 426.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula for this compound is C20H18N4O4, with a molecular weight of approximately 378.388 g/mol. Its structure features a furan ring, an isoindole moiety, and a cyano group, which are critical for its biological activity. The compound's unique structural characteristics suggest potential interactions with various biological targets.
Synthesis
The synthesis of this compound has been described in various studies. The synthetic pathway typically involves the condensation of appropriate precursors that include furan and isoindole derivatives, followed by functionalization to introduce the cyano and carboxamide groups.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . For instance, in vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| HCT116 (Colon) | 12.3 | Cell cycle arrest |
| HeLa (Cervical) | 10.8 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also shown anti-inflammatory activity in preclinical models. It was observed to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for antimicrobial properties . It exhibited moderate activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : The compound can alter signaling pathways related to cell survival and apoptosis.
- Interaction with DNA : There is evidence suggesting that it may bind to DNA, interfering with replication and transcription processes.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers.
- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced inflammatory cytokine levels.
特性
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-[(4-methoxyphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-31-16-10-8-15(9-11-16)14-26-23(29)19(13-25)21-17-5-2-3-6-18(17)22(27-21)28-24(30)20-7-4-12-32-20/h2-12H,14H2,1H3,(H,26,29)(H,27,28,30)/b21-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLDFKKYMUIXNB-VZCXRCSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CO4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














